molecular formula C10H9ClN4 B13937631 2-chloro-N4-phenylpyrimidine-4,5-diamine

2-chloro-N4-phenylpyrimidine-4,5-diamine

Cat. No.: B13937631
M. Wt: 220.66 g/mol
InChI Key: DOSOAXSODCIAKI-UHFFFAOYSA-N
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Description

2-Chloro-N4-phenylpyrimidine-4,5-diamine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of receptor tyrosine kinase (RTK) and cyclin-dependent kinase (CDK) inhibitors . The core structure of anilinopyrimidine diamines is a privileged pharmacophore in drug discovery, known for its ability to mimic adenine and serve as a versatile template for ATP-competitive kinase inhibitors . Research on highly similar compounds, such as 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine, has demonstrated potent antitumor activity through the dual inhibition of specific kinase targets like CDK6 and CDK9 . Furthermore, other close analogs like 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine have been designed as potent and selective inhibitors of VEGFR-2, a key mediator of tumor angiogenesis . The strategic incorporation of a chloro substituent on the pyrimidine ring, as seen in this compound, is reported to introduce conformational restriction, which may enhance specificity and potency against a desired spectrum of kinase targets . This compound is primarily utilized as a sophisticated synthetic intermediate or a critical precursor for constructing more complex polyheterocyclic systems, such as pyrimido[4,5-b]indoles, which are frequently explored in anticancer research . As a building block, it enables researchers to explore structure-activity relationships (SARs) by facilitating modifications at the 2-amino position and further elaboration of the 5-diamine functionality . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

2-chloro-4-N-phenylpyrimidine-4,5-diamine

InChI

InChI=1S/C10H9ClN4/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14,15)

InChI Key

DOSOAXSODCIAKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 2-chloro-N4-phenylpyrimidine-4,5-diamine generally involves the chlorination of 2,4-diaminopyrimidine derivatives. The key step is the selective introduction of a chlorine atom at the 2-position of the pyrimidine ring while maintaining amino substituents at the 4 and 5 positions. The phenyl group at the N4 position is typically introduced either by nucleophilic aromatic substitution or by condensation reactions involving aniline derivatives.

One common method includes:

  • Chlorination of 2,4-diaminopyrimidine : Using phosphorus oxychloride as the chlorinating agent, 2,4-diaminopyrimidine is heated with phosphorus oxychloride to substitute the chlorine atom at position 2. This reaction is followed by quenching with an alcohol to stabilize the product and facilitate isolation.

  • N4-Phenyl substitution : The attachment of the phenyl group at the N4 position can be achieved through nucleophilic substitution reactions using phenylamine (aniline) derivatives, often under acidic or basic catalysis to promote substitution.

Detailed Reaction Conditions and Optimization

  • Chlorination Step :

    • Reagent: Phosphorus oxychloride (POCl₃)
    • Temperature: Elevated temperatures (typically reflux conditions)
    • Duration: Several hours to ensure complete chlorination
    • Quenching: Addition of alcohol (e.g., ethanol) to neutralize excess POCl₃ and stabilize the product
  • Phenylation Step :

    • Reagents: Aniline or substituted anilines
    • Solvent: Polar aprotic solvents such as dichloromethane or ethanol enhance solubility and reaction rates
    • Temperature: Room temperature to moderate heating (25–80°C)
    • Catalysts: Acidic catalysts like trifluoroacetic acid or bases such as sodium methoxide may be used depending on the reaction pathway
    • Reaction Time: Typically 2–4 hours for deprotection or substitution steps

Industrial Production Techniques

In industrial settings, the synthesis is scaled up with emphasis on process efficiency and reagent recycling:

  • Continuous flow reactors are employed to improve reaction control, heat transfer, and yield consistency.
  • Reagent recovery systems recycle phosphorus oxychloride and solvents to reduce costs and environmental impact.
  • Purification involves column chromatography using silica gel with gradient elution (ethyl acetate/hexane) or recrystallization from ethanol or methanol to achieve high purity.

Purification Techniques

  • Column Chromatography : Silica gel columns with gradient elution from 10% to 50% ethyl acetate in hexane effectively separate the product from impurities.
  • Recrystallization : Using ethanol or methanol to recrystallize the compound enhances purity and crystallinity.
  • Acid-Base Extraction : Neutralization with saturated sodium bicarbonate solution allows separation of freebase products from acidic impurities.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Time Notes
Chlorination 2,4-Diaminopyrimidine + Phosphorus oxychloride Reflux (~100°C) 2–4 hours Quench with ethanol post-reaction
Phenylation Aniline derivative + catalyst (acid/base) 25–80°C 2–4 hours Solvent: DCM or ethanol
Purification Silica gel chromatography Ambient Variable Gradient elution: 10–50% ethyl acetate in hexane
Recrystallization Ethanol or methanol Ambient to reflux Variable Improves purity and crystallinity

Research Findings and Analysis

  • The chlorination of 2,4-diaminopyrimidine using phosphorus oxychloride is a well-established and efficient method to introduce the chlorine atom at the 2-position without affecting the amino groups at positions 4 and 5.
  • The phenyl substitution at the N4 position can be optimized by selecting appropriate solvents and catalysts, with polar aprotic solvents and mild acid/base catalysis improving yields.
  • The use of continuous flow reactors in industrial production enhances safety and scalability, allowing precise temperature and reaction time control.
  • Purification methods such as column chromatography and recrystallization are critical to achieving pharmaceutical-grade purity, especially when the compound is an intermediate for active pharmaceutical ingredients.
  • Analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N4-phenylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases or catalysts to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or copper are employed to promote coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-chloro-N4-phenylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Chlorine Position : The 2-chloro isomer (target compound) vs. 6-chloro derivatives (e.g., ) exhibit distinct electronic and steric effects. The 2-position chlorine may reduce ring symmetry, affecting intermolecular interactions and solubility.

N4-Substituents : Phenyl groups (as in the target compound) enhance aromatic stacking interactions compared to methyl or cyclopentyl groups. For example, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine forms infinite chains via N–H···N hydrogen bonds (2.11 Å) and π-π stacking (3.34 Å) .

Bioactivity Correlations : Compounds with para-substituted phenyl groups (e.g., 4-Cl-Ph in ) show increased molecular weight and logP values, suggesting improved pharmacokinetic profiles.

Physicochemical Properties

  • Crystallinity: The 6-chloro-N4-methyl-N4-phenyl derivative crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 9.5887 Å, b = 9.948 Å, and c = 12.671 Å . The 2-chloro analogue’s crystal structure is unreported but likely differs due to altered halogen placement.
  • Hydrogen Bonding : The N4–H group in 6-chloro derivatives forms hydrogen bonds with adjacent pyrimidine N atoms (N4–H4A···N1i = 2.11 Å), stabilizing supramolecular chains . This feature is conserved in related diamines.

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